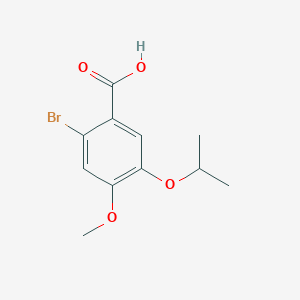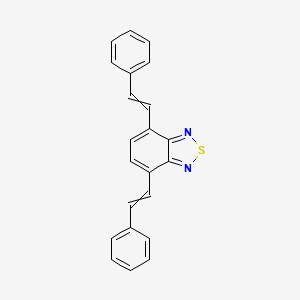
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two phenylethenyl groups attached to the benzothiadiazole core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,1,3-benzothiadiazole.
Formation of Intermediate: The intermediate compound is formed by reacting 2,1,3-benzothiadiazole with a suitable halogenated phenylethenyl derivative under palladium-catalyzed cross-coupling conditions.
Final Product Formation: The final product, this compound, is obtained by further purification and crystallization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by efficient purification techniques such as column chromatography and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The phenylethenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrobenzothiadiazole derivatives.
科学的研究の応用
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials with unique photophysical properties.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various proteins and enzymes, affecting their function.
Pathways Involved: It influences cellular pathways related to oxidative stress and electron transport, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of phenylethenyl groups.
2,1,3-Benzothiadiazole: The core structure without the phenylethenyl groups.
4,4’-Bis(phenylethynyl)biphenyl: Another derivative with a biphenyl core.
Uniqueness
4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics.
特性
CAS番号 |
666751-43-5 |
|---|---|
分子式 |
C22H16N2S |
分子量 |
340.4 g/mol |
IUPAC名 |
4,7-bis(2-phenylethenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C22H16N2S/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21(19)23-25-24-22)14-12-18-9-5-2-6-10-18/h1-16H |
InChIキー |
DVYRXVFRSJSHEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C3=NSN=C23)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
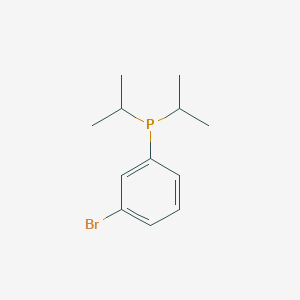
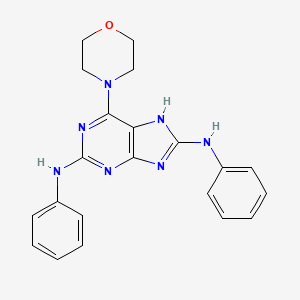
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
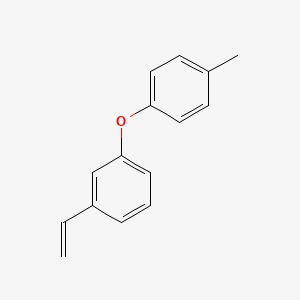
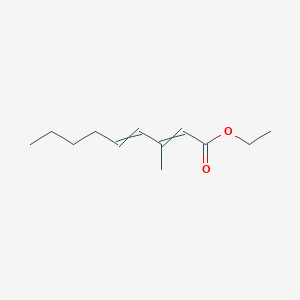
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)

![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
